molecular formula C22H29NO5 B001183 Trimebutine CAS No. 39133-31-8

Trimebutine

Cat. No. B001183
CAS RN: 39133-31-8
M. Wt: 387.5 g/mol
InChI Key: LORDFXWUHHSAQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trimebutine and its derivatives have been synthesized through several chemical processes, including alkylation or acylation of isonitriles and nitriles. For example, trimebutine derivatives were synthesized to examine their effects on colonic contractility, identifying compounds with significant activity in this regard (H. Sai et al., 1996). Additionally, the synthesis of the main bioactive metabolite of trimebutine maleate, methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, was achieved, highlighting its significance in pharmacokinetic and bioequivalence studies (Arnaud Martin et al., 2000).

Molecular Structure Analysis

Trimebutine's structure contains a trimethoxybenzoic acid moiety linked to a 2-dimethylamino-2-phenylbutyl group, which is critical for its pharmacological activity. The molecular structure facilitates its interaction with opioid receptors and influences its effects on gastrointestinal motility and sensitivity. The synthesis and structural analysis of trimebutine and its metabolites, especially focusing on carbon-14 and deuterium labeling, provide insights into its metabolic pathway and the importance of structural features for its activity (Y. Miura et al., 1988).

Chemical Reactions and Properties

Trimebutine's chemical properties allow for its interaction with various receptors in the gastrointestinal tract. It exhibits a complex mechanism involving agonist effects on peripheral opioid receptors and modulation of peptide release, affecting gastrointestinal motility and pain perception. Studies on trimebutine derivatives have explored their colonic contractile effects, revealing the significance of the chemical structure in mediating its pharmacological actions (H. Sai et al., 1996).

Scientific Research Applications

  • Anti-Tumor Agent : Trimebutine has been shown to promote apoptosis in glioma cells and inhibit cell viability, colony formation, migration, and tumor growth, indicating its potential as an anti-tumor agent (Fan et al., 2018).

  • Gastrointestinal Motility : Trimebutine impacts gastrointestinal motility by inhibiting voltage-dependent inward Ca2+ current and K+ current in rabbit ileal smooth muscle cells (Nagasaki et al., 1993). It can either attenuate or enhance muscle contractions, modulating gastrointestinal motility (Lee & Kim, 2011).

  • Treatment of Abdominal Pain : Nor-trimebutine, a derivative, decreases Fos expression in the spinal cord and reduces abdominal contractions, potentially explaining its effectiveness in treating abdominal pain in irritable bowel syndrome (Sinniger et al., 2005).

  • Effects on Gastric Motility : Trimebutine accelerates gastric emptying and modulates contractile activity of the colon, while also inducing phase III of the migrating motor complex in the intestine (Delvaux & Wingate, 1997).

  • Cardiac Effects : Trimebutine maleate exhibits a negative chronotropic effect and exerts a Ca2+ channel blocking effect on rabbit sinus node pacemaker cells (Kotake et al., 1987).

  • Treatment of Functional Gastrointestinal Disorders : It is effective in treating conditions like irritable bowel syndrome by acting as an agonist on mu, kappa, and delta opiate receptors and modulating gastrointestinal peptides release (Salvioli, 2019).

  • Neuropathic Pain Management : (S)-N-desmethyl trimebutine shows potential in treating aspects of neuropathic pain (Kayser et al., 1999).

  • Colonic Hypercontractility in Postinfectious Irritable Bowel Syndrome : Trimebutine maleate reduces colonic muscle hypercontractility in this condition (Long et al., 2010).

  • Treatment of Functional Dyspepsia Syndrome : Trimebutine Maleate (Trimedat®) has been shown to decrease symptom severity and improve quality of life in patients with this syndrome (Kardasheva et al., 2018).

  • Analgesic Effect During Colonoscopy : A novel orally administered trimebutine compound showed anti-nociceptive properties, comparable to sedation-based colonoscopies (Cenac et al., 2016).

Safety And Hazards

Trimebutine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Trimebutine has been used extensively for the treatment of functional gastrointestinal disorders, including irritable bowel syndrome (IBS). Its biochemical properties and the complex mechanisms of action, along with a well-studied pharmacological safety, make this compound still actual and valuable .

properties

IUPAC Name

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDFXWUHHSAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023707
Record name Trimebutine
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Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Insoluble
Record name Trimebutine
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Mechanism of Action

At high concentrations, trimebutine is shown to inhibit the extracellular Ca2+ influx in the smooth muscle cells through voltage dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores. Trimebutine is suggested to bind to the inactivated state of the calcium channel with high affinity. Reduced calcium influx attenuates membrane depolarization and decrease colon peristalsis. It also inhibits outward K+ currents in response to membrane depolarization of the GI smooth muscle cells at resting conditions through inhibition of delayed rectifier K+ channels and Ca2+ dependent K+ channels, which results in induced muscle contractions. Trimebutine binds to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors but with lower affinity than their natural ligands. Its metabolites (N-monodesmethyl-trimebutine or nor-trimebutine), are also shown to bind to opoid receptors on brain membranes and myenteric synaptosomes.
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Product Name

Trimebutine

CAS RN

58997-89-0, 39133-31-8, 58997-90-3
Record name (+)-Trimebutine
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Record name TRIMEBUTINE
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Melting Point

78-82
Record name Trimebutine
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URL https://www.drugbank.ca/drugs/DB09089
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,350
Citations
FJ Roman, S Lanet, J Hamon, G Brunelle… - … of Pharmacology and …, 1999 - ASPET
Trimebutine [2-dimethylamino-2-phenylbutyl-3,4,5-trimethoxybenzoate hydrogen maleate (TMB)] has been demonstrated to be active for relieving abdominal pain in humans. To better …
Number of citations: 93 jpet.aspetjournals.org
E KountourasJ, D Sofianou, E Gavalas, E Sianou… - Hippokratia, 2012 - ncbi.nlm.nih.gov
… in this study only high trimebutine dosage appears to be bactericidal, whereas combined therapy with rifaximin or other antibiotics plus trimebutine's low dosage used in clinical practice …
Number of citations: 11 www.ncbi.nlm.nih.gov
M Delvaux, D Wingate - Journal of international medical …, 1997 - journals.sagepub.com
… Trimebutine accelerates gastric emptying, induces premature … Recently, trimebutine has also been shown to decrease … Clinically, trimebutine has proved to be effective in the treatment …
Number of citations: 207 journals.sagepub.com
HT Lee, BJ Kim - Archives of pharmacal research, 2011 - Springer
… In this paper, the authors finally suggested that trimebutine may be a multiple-ion channel regulator in the gut. The duality of the action of trimebutine is very interesting and deserves …
Number of citations: 66 link.springer.com
MG Moshal, M Herron - Journal of International Medical …, 1979 - journals.sagepub.com
… pain and constipation with both trimebutine and placebo after 4 weeks, but only with trimebutine after 8 weeks. Single stool transit time was significantly reduced after trimebutine. …
Number of citations: 99 journals.sagepub.com
JM Paquette, M Rufiange, MI Niculita, J Massicotte… - Clinical …, 2014 - Elsevier
… trimebutine … trimebutine; the ratio of geometric least squares means (90% CI) were 140% (84–234) and 174% (138–221), respectively. In the MAD study portion, the T max of trimebutine …
Number of citations: 21 www.sciencedirect.com
N Cenac, M Castro, C Desormeaux… - … journal of pain, 2016 - Wiley Online Library
… of the mechanism by which trimebutine and GIC-1001, the H 2 S-releasing trimebutine, increases the threshold of visceral sensitivity has to be discussed. Trimebutine's effects were first …
Number of citations: 38 onlinelibrary.wiley.com
Y Hashimoto, M Tanaka, H Kishimoto… - Journal of pharmacy …, 2002 - academic.oup.com
… trimebutine, a drug used as a treatment for irritable bowel syndrome (Saivin et al 2000 ; Laugier et al 2001 ; Birrer 2002). Trimebutine … of oral formulations containing trimebutine. Various …
Number of citations: 64 academic.oup.com
K Taniyama, I Sano, S Nakayama, S Matsuyama… - Gastroenterology, 1991 - Elsevier
… trimebutine effect was antagonized by naloxone but not by MR2266. Low concentrations of trimebutine … Inhibition by trimebutine was antagonized either by naloxone or MR2266. High …
Number of citations: 51 www.sciencedirect.com
K Lüttecke - Current medical research and opinion, 1980 - Taylor & Francis
… to assess the effectiveness of trimebutine in controlling the … In the first two trials, it was shown that 200 mg trimebutine 3-… In the third trial, the results showed that 200 mg trimebutine 3-…
Number of citations: 76 www.tandfonline.com

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